molecular formula C4Cl3N3O2 B1334791 2,4,6-Trichloro-5-nitropyrimidine CAS No. 4359-87-9

2,4,6-Trichloro-5-nitropyrimidine

Cat. No. B1334791
CAS RN: 4359-87-9
M. Wt: 228.42 g/mol
InChI Key: QGFWFWSBFMRDNP-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-nitropyrimidine is a chemical compound that is part of the pyrimidine family, characterized by the presence of nitro and chloro substituents on the pyrimidine ring. This compound is an intermediate in the synthesis of various derivatives that have applications in pharmaceuticals and as potential energetic materials. The presence of nitro groups typically confers energetic properties, making these compounds of interest in the field of explosives .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the substitution of chloro groups with other functional groups. For instance, the synthesis of tetrasubstituted purines from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine involves one-pot sequential substitution of chloride by amines, followed by oxidation and reduction steps to yield novel purine compounds . Another example is the synthesis of 2-amino-4,5,6-trichloropyrimidine, which occurs through an unusual aromatic substitution of a nitro group by chloride . These synthetic routes highlight the reactivity of chloro and nitro substituents on the pyrimidine ring and their utility in generating diverse compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by the presence of hydrogen bonding, which can lead to the formation of supramolecular structures. For example, the crystal structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine shows intramolecular and intermolecular hydrogen bonding, resulting in polymeric chains of coplanar molecules . The robust hydrogen bonds in these structures are crucial for the formation of organic salts and influence the overall stability and properties of the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including acylation, oxidation, and substitution, which are essential for the synthesis of more complex molecules. The treatment of dichloropyrimidines with hydroxylamine, followed by acylation and oxidation, leads to the formation of chloro-containing nitroso- or nitropyrimidines . Additionally, the reactivity of chloro and nitro substituents allows for the selective substitution of these groups with amines or other nucleophiles, as demonstrated in the synthesis of amino-substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as thermal stability, density, and sensitivity to impact and friction, are critical for their application as energetic materials. For instance, N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine leads to compounds with high densities and good thermal stability, which are desirable traits for explosives. These compounds also exhibit high detonation performance and low sensitivity, making them suitable for use in high-performance explosives .

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

  • Preparation of Advanced Fused Bistetrazole-Based Primary Explosives

  • Search for New Drugs

  • Fungitoxic Substance

  • Suzuki Coupling with Arylboronic Acids

  • Synthesis of Potent and Selective Anaplastic Lymphoma Kinase (ALK-5) Inhibitors

Safety And Hazards

2,4,6-Trichloro-5-nitropyrimidine is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2,4,6-trichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWFWSBFMRDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401687
Record name 2,4,6-trichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-nitropyrimidine

CAS RN

4359-87-9
Record name 2,4,6-trichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4359-87-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RK Robins, KL Dille… - The Journal of Organic …, 1954 - ACS Publications
Interest in a source of chloropurines led this laboratory to apply chlorination procedures to the purinones in the presence of tertiary amines; however, dialkylamine substituted purines …
Number of citations: 27 pubs.acs.org
VA Makarov, AL Sedov, MP Nemeryuk… - Pharmaceutical …, 1993 - Springer
Nucleophilic-substitution reactions in series of halo-substituted 5-nitropyrimidines have been examined in detail in reviews and monographs [i, 16, 17, 51], in which, however, material …
Number of citations: 1 link.springer.com
DE O'Brien, CC Cheng, W Pfleiderer - Journal of Medicinal …, 1966 - ACS Publications
Nitration of 2, 4-diammo-6-chloropyrimidine has been studied under a variety of reaction conditions. It was found that when equal volumes of concentrated H2SO4 and fuming HNOs …
Number of citations: 31 pubs.acs.org
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1970 - pubs.rsc.org
Reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530 gives tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and a 90 : 8 : 2 mixture of 2,4,6-trifluoro-5-…
Number of citations: 10 pubs.rsc.org
AK Yadav, VD Ghule, S Dharavath - Journal of Materials Chemistry A, 2022 - pubs.rsc.org
A series of new pyrimidine-based nitrogen-rich green energetic materials were effectively synthesized from commercially available inexpensive starting materials, with short reaction …
Number of citations: 22 pubs.rsc.org
H Yuki, T Kishikawa, Y Tohira… - Chemical and …, 1967 - jstage.jst.go.jp
I 175 (dp.) EtOH—HaO C14H1904N4As-2H30 40. 18 5. 99 13. 40 40. 01 6. 00 13. 33 III> 250 H90 C12H1505N4A52'H20 37. 10 4. 38 14. 43 36. 98 4. 46 14. 33 VI> 250 RP “) …
Number of citations: 9 www.jstage.jst.go.jp
Y Zhang, B Illarionov, E Morgunova, G Jin… - The Journal of …, 2008 - ACS Publications
The penultimate step in the biosynthesis of riboflavin is catalyzed by lumazine synthase. Three metabolically stable analogues of the hypothetical intermediate proposed to arise after …
Number of citations: 34 pubs.acs.org
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com
S Matsuura - 1961 - search.proquest.com
Reduction: The fifteen possible hydroxy-and polyhydroxypteridines were reduced, chemically and catalytically. Potassium borohydride, sodium dithionite, and potassium (or sodium) …
Number of citations: 4 search.proquest.com
JL Daughtry - 2019 - search.proquest.com
Organic synthesis represents perhaps the most versatile and powerful approach in the molecular sciences to construct functional molecules. Among the many applications of modern …
Number of citations: 2 search.proquest.com

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